JWH-213
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(2-methyl-1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO/c1-4-6-11-18-28-19(3)26(24-14-9-10-15-25(24)28)27(29)23-17-16-20(5-2)21-12-7-8-13-22(21)23/h7-10,12-17H,4-6,11,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVDQKMSPNBPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016886 | |
| Record name | JWH-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824959-83-3 | |
| Record name | JWH-213 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824959833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-213 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S7U3Q8S6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Characterization
General Synthetic Routes for Naphthoylindole Cannabinoids
Naphthoylindole cannabinoids, including JWH-213, are typically synthesized through reaction pathways that involve the coupling of an indole (B1671886) derivative with a naphthoyl moiety. A common approach involves a Friedel-Crafts acylation reaction. This reaction generally entails the acylation of an indole ring at the 3-position with a naphthoyl chloride derivative. The indole nitrogen is often substituted with an alkyl chain, such as a pentyl group in the case of this compound.
Another general route involves the reaction of an indole with a naphthoyl halide in the presence of a Lewis acid catalyst. For example, the intermediate (1H-indol-3-yl)(naphthalene-1-yl)methanone can be prepared by the Friedel-Crafts acylation of indole with 1-naphthoyl chloride catalyzed by diethylaluminium chloride in toluene. Subsequent N-alkylation of the indole nitrogen with an appropriate alkyl halide (e.g., bromopentane for a pentyl chain) yields the final naphthoylindole structure.
Precursor Compounds and Reaction Mechanisms
The synthesis of this compound involves key precursor compounds. The indole core is a substituted indole, specifically 2-methyl-1-pentyl-1H-indole. The naphthoyl part originates from a 4-ethyl-1-naphthoic acid derivative, which is converted to the corresponding acid chloride, 4-ethyl-1-naphthoyl chloride.
A common reaction mechanism for the formation of the naphthoylindole structure involves the reaction between the indole and the acid chloride. In the presence of a Lewis acid catalyst, the acid chloride is activated, and the electron-rich 3-position of the indole undergoes electrophilic attack by the activated carbonyl group. This results in the formation of a ketone linkage between the indole and naphthoyl moieties.
For this compound, the synthesis would likely involve the acylation of 2-methyl-1-pentyl-1H-indole with 4-ethyl-1-naphthoyl chloride. The pentyl chain is typically introduced onto the indole nitrogen through an N-alkylation step, often reacting indole with a pentyl halide (like 1-bromopentane) in the presence of a base before or after the acylation step.
Isomeric Considerations in this compound Synthesis
The synthesis of this compound can potentially lead to the formation of isomers. Positional isomers can arise depending on the position of the ethyl group on the naphthyl ring or the position of the acyl group on the indole ring. While the target structure for this compound specifies the ethyl group at the 4-position of the naphthyl ring and the acyl group at the 3-position of the indole ring, variations in synthetic conditions or impurities in precursors could potentially lead to the formation of isomers with different substitution patterns. The presence of a methyl group at the 2-position of the indole ring in this compound is also a specific structural feature that distinguishes it from other naphthoylindoles like JWH-018 (which lacks the 2-methyl group).
Identifying and separating isomers is crucial for ensuring the purity and correct identification of this compound. Analytical techniques with sufficient selectivity are required to distinguish between closely related isomers.
Spectroscopic and Chromatographic Methods for Structural Elucidation
Structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for determining the arrangement of atoms within the this compound molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, the presence and position of different functional groups, such as the pentyl chain, the methyl group on the indole ring, and the ethyl group and naphthoyl moiety, can be confirmed. Comparing the NMR data of a synthesized sample to known reference data is essential for positive identification.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. High-resolution MS can determine the exact mass of the molecule, which helps confirm its elemental composition (C27H29NO). Electron ionization mass spectrometry (EI-MS), commonly used with GC-MS, produces characteristic fragment ions that can be used to identify the compound by comparison with spectral libraries. For this compound, fragment ions corresponding to the ethylnaphthoyl and 2-methyl-1-pentyl-1H-indol-3-carbonyl fragments have been observed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the separation and identification of synthetic cannabinoids in complex mixtures. The GC separates components based on their volatility and interaction with the stationary phase, while the MS provides structural information through their mass spectra. GC-MS operated in electron impact (EI) mode is considered a gold standard for qualitative analysis, providing characteristic mass spectra for identification. However, GC-MS may have limitations in resolving closely related isomers, potentially requiring complementary techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another crucial technique, particularly useful for less volatile or thermally labile compounds. LC separates components based on their polarity and interaction with the stationary phase and mobile phase, followed by detection and structural information from the MS. LC-MS, including LC-PDA-MS and LC-MS/MS, has been used for the identification and quantitation of this compound. LC-MS offers high sensitivity and reproducibility, making it suitable for analyzing synthetic cannabinoids in various matrices.
The combination of these spectroscopic and chromatographic methods provides comprehensive data for the unambiguous structural characterization and confirmation of synthesized this compound.
Table 1: Spectroscopic and Chromatographic Methods for this compound Characterization
| Method | Information Provided | Key Applications |
| NMR Spectroscopy | Atomic connectivity, functional groups | Structural confirmation, isomer differentiation |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | Elemental composition, identification via library |
| GC-MS | Separation and identification of volatile compounds | Analysis of mixtures, initial identification |
| LC-MS | Separation and identification of diverse compounds | Analysis of complex matrices, quantitative analysis |
Table 2: this compound Molecular Properties
| Property | Value | Source |
| Molecular Formula | C27H29NO | |
| Molecular Weight | 383.5 g/mol | |
| Monoisotopic Mass | 383.2249 Da | |
| XlogP (predicted) | 7.5 |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44397443 |
| Indole | 798 |
| 1-Naphthoyl chloride | 13094 |
| JWH-018 | 209414-07-3 (CAS) -> Search for CID |
| JWH-073 | 44397500 |
Pharmacological Characterization: Receptor Binding and Functional Activity Studies in Vitro and Non Human Models
Cannabinoid Receptor Binding Affinity Profiles.wikipedia.orgcaymanchem.com
JWH-213, a naphthoylindole-class synthetic cannabinoid, has been characterized by its strong binding affinity for both the central cannabinoid 1 (CB1) and peripheral cannabinoid 2 (CB2) receptors. caymanchem.com The binding affinity is a measure of the strength of the interaction between a ligand, such as this compound, and its receptor. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
Studies have determined the equilibrium binding affinity of this compound for the human CB1 receptor. The inhibition constant (Ki) has been reported to be 1.5 nM. caymanchem.com This value indicates a high-affinity interaction between this compound and the CB1 receptor. Detailed kinetic studies outlining the association and dissociation rates for this compound at the CB1 receptor are not extensively detailed in publicly available research.
This compound demonstrates a particularly high binding affinity for the human CB2 receptor. The reported inhibition constant (Ki) for this interaction is 0.42 nM. caymanchem.com This sub-nanomolar value signifies a very potent binding interaction with the CB2 receptor. As with the CB1 receptor, specific kinetic parameters such as on- and off-rates are not widely published.
A comparison of the binding affinities reveals that this compound is a non-selective cannabinoid receptor ligand, binding potently to both receptor subtypes. However, it displays a notable preference for the CB2 receptor over the CB1 receptor. wikipedia.orgcaymanchem.com Based on the reported Ki values, this compound has an approximately 3.6-fold higher affinity for the CB2 receptor (Ki = 0.42 nM) compared to the CB1 receptor (Ki = 1.5 nM). wikipedia.orgcaymanchem.com
Interactive Data Table: Cannabinoid Receptor Binding Affinities of this compound
| Compound | Receptor | Ki (nM) | Selectivity |
| This compound | CB1 | 1.5 caymanchem.com | CB2 (3.6x) wikipedia.org |
| This compound | CB2 | 0.42 caymanchem.com |
Receptor Functional Activity Assays (In Vitro).
While detailed functional activity studies specifying the potency and efficacy of this compound are not extensively available, its structural classification and high-affinity binding to cannabinoid receptors strongly suggest it acts as an agonist. Functional assays for cannabinoid receptors typically measure the extent to which a compound can activate the receptor and elicit a cellular response.
Specific quantitative data on the agonist potency (EC50) and efficacy (Emax) of this compound at CB1 and CB2 receptors are not well-documented in available scientific literature. A product data sheet for this compound notes that the physiological and toxicological properties of the compound have not been evaluated. caymanchem.com
Cannabinoid receptors, including CB1 and CB2, are members of the G-protein coupled receptor (GPCR) superfamily. core.ac.uk Upon activation by an agonist, these receptors couple to intracellular heterotrimeric G-proteins, primarily of the Gi/o type. nih.gov This coupling initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Therefore, as a high-affinity ligand for these receptors, this compound is presumed to exert its effects through this canonical Gi/o-protein coupled pathway.
Structure-Activity Relationship (SAR) Investigations of this compound and Analogues
The synthetic cannabinoid this compound is a potent naphthoylindole that interacts with the cannabinoid receptors CB1 and CB2. Understanding the relationship between its chemical structure and its biological activity is crucial for characterizing its pharmacological profile. Structure-activity relationship (SAR) studies on this compound and its analogues have provided significant insights into the structural requirements for high-affinity receptor binding and functional activity. These investigations typically involve systematic chemical modifications at various positions of the molecule—primarily the N-1 alkyl chain, the naphthoyl group, and the indole (B1671886) core—to determine how these changes affect interaction with cannabinoid receptors.
The affinity and selectivity of this compound analogues for cannabinoid receptors are highly dependent on the nature and position of various substituents. Key structural features that have been extensively studied include the N-1 alkyl side chain of the indole ring and substitutions on the naphthoyl moiety.
The N-1 Alkyl Chain: The length of the N-1 alkyl chain is a critical determinant of binding affinity for both CB1 and CB2 receptors. For the broader JWH series of naphthoylindoles, research has consistently shown that an alkyl chain of at least three carbons is necessary for significant receptor interaction. Affinity generally increases with chain length, reaching an optimum with a five-carbon (pentyl) chain, as seen in the potent analogue JWH-018. nih.gov Chains longer than five or six carbons tend to result in decreased affinity. This trend suggests that the N-1 alkyl chain occupies a specific hydrophobic pocket within the receptor, where a pentyl group achieves the most favorable interactions.
The Naphthoyl Moiety: this compound is characterized by a 4-ethylnaphthalen-1-yl group. Modifications to this part of the molecule significantly impact receptor binding. For instance, the position of the substituent on the naphthalene (B1677914) ring is crucial. Compared to its analogue JWH-018 (which has an unsubstituted naphthalene ring), this compound's 4-ethyl substituent enhances its binding affinity, particularly for the CB1 receptor. This suggests that the 4-position of the naphthalene ring interacts with a specific sub-pocket in the receptor binding site. Other analogues, such as JWH-122 (4-methylnaphthyl) and JWH-081 (4-methoxynaphthyl), also show high affinity, indicating that this position is amenable to substitution with small, lipophilic groups.
The Carbonyl Linker: A computational study on the JWH family of compounds identified the carbonyl group that links the naphthalene ring and the indole core as an important structural feature influencing CB1 binding affinity. nih.gov This linker group is believed to contribute to the stability of the ligand's binding pose within the receptor. nih.gov
The following table summarizes the binding affinities (Ki) of this compound and selected analogues, illustrating the influence of different substituents.
| Compound | N-1 Substituent | Naphthoyl Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| JWH-018 | Pentyl | 1-Naphthoyl | 9.00 | 2.94 |
| JWH-073 | Butyl | 1-Naphthoyl | 8.90 | 38.3 |
| JWH-210 | Pentyl | 4-Ethyl-1-naphthoyl | 0.46 | 0.69 |
| JWH-250 | Pentyl | 2-Methoxy-phenylacetyl | 11 | 33 |
| JWH-015 | Propyl | 1-Naphthoyl | 42 | 1.8 |
Note: Data compiled from various pharmacological studies. Ki values can vary between different assays and experimental conditions.
While many naphthoylindoles like this compound are potent, non-selective agonists at both CB1 and CB2 receptors, subtle structural modifications can shift this selectivity. The development of receptor-selective ligands is a key goal in pharmacology to isolate specific therapeutic effects.
For instance, the length of the N-1 alkyl chain not only affects affinity but also selectivity. In some series, shortening the chain from the optimal five carbons can increase relative selectivity for the CB2 receptor. The analogue JWH-015, with an N-1 propyl chain, demonstrates significantly higher affinity for CB2 over CB1 receptors. nih.gov
Furthermore, research into other classes of synthetic cannabinoids has provided clues about achieving CB2 selectivity. In classical cannabinoids, modifications such as the removal of a phenolic hydroxyl group were found to increase CB2 affinity and selectivity. frontiersin.org The development of the highly CB2-selective agonist JWH-133 (Ki of 3.4 nM for CB2 and 677 nM for CB1) involved modifications to the alkyl side chain and removal of hydroxyl groups, resulting in a compound with a 200-fold selectivity for CB2. frontiersin.orgnih.gov These findings suggest that specific hydrophobic and hydrogen-bonding interactions within the receptor binding sites are key determinants of selectivity. The CB1 and CB2 receptor binding pockets, despite their similarities, must possess distinct residues or conformations that can be exploited by carefully designed ligands to achieve selective binding.
To better understand the interaction between JWH compounds and cannabinoid receptors at a molecular level, researchers employ theoretical methods such as conformational analysis and ligand-receptor docking. nih.govresearchgate.net These computational techniques simulate the binding process and predict the most stable conformation (pose) of the ligand within the receptor's binding site.
Molecular docking studies using models of the CB1 receptor have been performed on JWH analogues. nih.gov These studies have revealed that the ligands form stable and strong hydrophobic interactions with key amino acid residues within the binding pocket. nih.gov For the CB1 receptor, critical interactions have been identified with residues such as Phenylalanine (Phe) 170, Phe174, Phe177, Phe200, Phe268, and Tryptophan (Trp) 279. nih.gov
These computational models suggest that the N-1 pentyl chain of compounds like JWH-018 and this compound fits into a hydrophobic channel, while the naphthoyl group engages in π-π stacking interactions with aromatic residues like Phe177 and Trp279. nih.govcore.ac.uk The carbonyl linker is often predicted to form a hydrogen bond with key residues, such as Lysine 192, which helps to anchor the ligand in a specific orientation. core.ac.uk The enhanced affinity of this compound can be attributed to the additional favorable interactions provided by its 4-ethyl group within this binding pocket.
Molecular dynamics simulations further complement these docking studies by providing insight into the stability of the ligand-receptor complex over time. nih.gov These simulations can reveal how the protein and ligand adjust their conformations to achieve an optimal fit, providing a more dynamic picture of the binding event.
Metabolic Pathways and Metabolite Identification in Vitro and Animal Models
Phase I Biotransformation Pathways
Phase I metabolism for naphthoylindoles like JWH-213 is largely mediated by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.netdshs-koeln.de In vitro studies with human liver microsomes (HLMs) have been crucial in identifying the primary oxidative pathways for this class of compounds. dshs-koeln.demdpi.com
Hydroxylation Metabolites and Sites
Hydroxylation is a predominant Phase I metabolic pathway for JWH-series synthetic cannabinoids. dshs-koeln.de Studies on JWH-018 have shown that hydroxylation can occur at multiple locations on the molecule, including the indole (B1671886) ring, the naphthalene (B1677914) ring system, and the N-alkyl chain. dshs-koeln.denih.govnih.gov
For JWH-018, a close analogue of this compound, numerous monohydroxylated metabolites have been identified. nih.govresearchgate.net The hydroxylation sites are diverse; for instance, metabolites hydroxylated on the pentyl side chain (omega and omega-1 positions) are commonly found. nih.gov Additionally, hydroxylation on various positions of the indole and naphthalene rings leads to a wide array of metabolites. dshs-koeln.de Dihydroxylation and trihydroxylation products have also been detected in in vitro experiments with JWH-018, indicating extensive oxidative metabolism. dshs-koeln.de Given the structural similarities, this compound is expected to undergo similar extensive hydroxylation at its N-pentyl chain, indole ring, and its substituted naphthalene ring.
N-Dealkylation Metabolites
N-dealkylation, the removal of the N-alkyl side chain, is another significant metabolic pathway for synthetic cannabinoids. dshs-koeln.denih.gov This reaction has been observed for JWH-018 and JWH-200 in HLM incubations. dshs-koeln.denih.gov The process results in a metabolite lacking the pentyl chain from the indole nitrogen. This N-dealkylated metabolite can then undergo further hydroxylation or dihydrodiol formation. dshs-koeln.de Fungal metabolism models, such as those using Cunninghamella elegans, which can mimic mammalian metabolism, have also identified N-dealkylation in combination with other reactions for JWH-018 and JWH-073. nih.gov It is highly probable that this compound also undergoes N-dealkylation as part of its Phase I biotransformation.
Oxidative Cleavage Pathways
While less commonly detailed than hydroxylation, oxidative cleavage of side chains can occur. For compounds with more complex side chains, such as the morpholine (B109124) ring in JWH-200, oxidative cleavage is a major metabolic route. nih.gov For naphthoylindoles with simple alkyl chains like this compound, this pathway is less prominent. However, further oxidation of the alkyl chain can lead to the formation of a carboxylic acid metabolite, which involves oxidative processes that effectively shorten or cleave the chain. dshs-koeln.denih.gov For JWH-018, a pentanoic acid metabolite is a major urinary marker, indicating extensive oxidation of the pentyl side chain. frontiersin.org
Phase II Conjugation Metabolites (e.g., Glucuronidation)
Following Phase I oxidation, the resulting hydroxylated metabolites of synthetic cannabinoids typically undergo Phase II conjugation to form glucuronides, which enhances their water solubility and facilitates their elimination from the body. researchgate.netnih.gov
Studies focused on JWH-018 and JWH-073 have demonstrated that their hydroxylated metabolites are substrates for several UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A1, UGT1A9, UGT2B7, and the extrahepatic UGT1A10. nih.gov These enzymes conjugate glucuronic acid to the hydroxyl groups on the parent molecule's metabolites. nih.gov In vitro experiments using human liver and intestinal microsomes confirmed the formation of these glucuronide conjugates. nih.gov The parent compounds, JWH-018 and JWH-073, did not undergo direct glucuronidation. nih.gov It is therefore expected that the hydroxylated metabolites of this compound are also extensively conjugated with glucuronic acid before excretion.
In Vitro Metabolic Stability and Kinetic Parameter Determination
The metabolic stability of a compound is a measure of its susceptibility to biotransformation and is often determined in vitro using liver microsomes or hepatocytes. researchgate.netresearchgate.netspringernature.com These assays measure the rate of disappearance of the parent drug over time to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netadmeshop.com
While specific kinetic data for this compound are not available in the reviewed literature, studies on other synthetic cannabinoids provide a framework for such analysis. For example, the metabolism of JWH-018 has been shown to be primarily mediated by CYP2C9 and CYP1A2. researchgate.net Kinetic analyses of JWH-018 metabolism by different CYP2C9 genetic variants have revealed significant differences in the maximum rate of metabolite formation (Vmax), indicating that genetic factors can influence the metabolic rate. nih.gov Similar studies would be necessary to determine the metabolic stability and kinetic parameters for this compound, which would involve incubating the compound with human liver microsomes or hepatocytes and measuring its depletion over time using techniques like liquid chromatography-mass spectrometry (LC-MS). springernature.comxenotech.com
The following table outlines the typical parameters measured in metabolic stability assays.
| Parameter | Description | Typical In Vitro System |
| Half-life (t½) | The time it takes for the concentration of the compound to be reduced by half. | Liver Microsomes, Hepatocytes |
| Intrinsic Clearance (CLint) | A measure of the inherent ability of the liver to metabolize a drug. | Liver Microsomes, Hepatocytes |
| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Recombinant CYP Enzymes |
| Km | The Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Recombinant CYP Enzymes |
Comparative Metabolic Profiles Across Species and Analogues
The metabolism of synthetic cannabinoids can show significant variation between different species and even among closely related analogues.
Comparing JWH-018 and JWH-073, which differ only by a single carbon in their N-alkyl chain (pentyl vs. butyl), reveals very similar metabolic pathways. Both undergo extensive hydroxylation on the alkyl chain and indole ring, followed by glucuronidation. nih.govnih.gov However, the relative abundance of specific metabolites can differ. For instance, in a fungal metabolism model, the types of transformations detected for JWH-018 and JWH-073 were identical, including hydroxylation, carboxylation, dehydrogenation, and N-dealkylation. nih.govuts.edu.aunih.gov
In vivo studies in rats have shown that for some synthetic cannabinoids, the major metabolites found in urine can differ from those identified in human urine, highlighting species-specific differences. frontiersin.org For JWH-018, the N-pentanoic acid and N-(5-hydroxypentyl) metabolites are most abundant in human urine, whereas the profile in rats can vary. frontiersin.org The metabolism of this compound, with its 2-methylpentyl side chain and 4-ethylnaphthalenyl group, would likely follow the general pathways of JWH-018 but with potential differences in the preferred sites of hydroxylation and the relative abundance of its various metabolites due to steric and electronic influences of the methyl and ethyl substitutions. caymanchem.com
The table below summarizes the common Phase I metabolic reactions for JWH-018, which are anticipated to be relevant for this compound.
| Metabolic Reaction | Location on Molecule | Resulting Metabolite Type | Reference |
| Monohydroxylation | N-alkyl chain (omega, omega-1) | Hydroxylated Metabolite | dshs-koeln.denih.gov |
| Monohydroxylation | Indole Ring | Hydroxylated Metabolite | dshs-koeln.de |
| Monohydroxylation | Naphthalene Ring | Hydroxylated Metabolite | dshs-koeln.de |
| Carboxylation | N-alkyl chain | Carboxylic Acid Metabolite | dshs-koeln.de |
| N-Dealkylation | Indole Nitrogen | N-dealkylated Metabolite | dshs-koeln.de |
| Dihydrodiol Formation | Naphthalene Ring | Dihydrodiol Metabolite | dshs-koeln.de |
Analytical Methodologies for Identification and Characterization in Research Matrices
Chromatographic Techniques for Separation and Identification
Chromatographic methods are fundamental in isolating JWH-213 from complex mixtures, a critical step for accurate identification and quantification. The choice of technique often depends on the matrix and the required sensitivity and resolution.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of this compound. The volatility of many synthetic cannabinoids allows for their effective separation in the gas phase. In GC-MS analysis, the retention time—the time it takes for a compound to pass through the chromatographic column—serves as a primary identifier. For instance, in a fast GC-MS-TOF (Time of Flight) analysis of a mixture of synthetic cannabinoids, the retention time for JWH-210, a structurally similar compound, was recorded, highlighting the method's capability to separate various analogs. nih.gov While specific retention times for this compound are dependent on the exact chromatographic conditions (e.g., column type, temperature program), GC-MS provides the high-resolution separation needed for complex samples. researchgate.netshimadzu.com
GC-MS is not only used for the parent compound but also for the identification of its metabolites in biological samples, which is crucial for understanding its metabolic fate. nih.govresearchgate.net The coupling of GC with a mass spectrometer allows for the generation of mass spectra for the eluted compounds, providing a "fingerprint" for identification.
Liquid chromatography (LC) offers a versatile alternative to GC, especially for thermolabile compounds or those that require derivatization for GC analysis. When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific method for the detection of synthetic cannabinoids like this compound. researchgate.netresearchgate.net LC-MS/MS methods are frequently employed in forensic toxicology for the analysis of biological samples. nih.govresearchgate.net
The development and validation of LC-MS/MS methods are critical for ensuring the reliability of the results. nih.govresearchgate.netnih.govvliz.be These validation processes typically assess parameters such as linearity, precision, accuracy, and recovery. nih.govresearchgate.netnih.gov For a range of synthetic cannabinoids, LC-MS/MS methods have demonstrated good linearity and precision, with limits of detection and quantification often in the low nanogram per milliliter range. researchgate.net
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are advanced forms of liquid chromatography that offer higher resolution and faster analysis times. nih.govqub.ac.ukmdpi.comnih.govlongdom.org UPLC, in particular, utilizes smaller particle sizes in the stationary phase, leading to improved separation efficiency. nih.govresearchgate.net
A UPLC-MS/MS method has been successfully developed and validated for the determination of synthetic cannabinoids in human blood, demonstrating the robustness and reliability of this technique in forensic casework. nih.govresearchgate.net The total run time for such analyses can be as short as a few minutes, making it suitable for high-throughput screening. nih.govresearchgate.net HPLC coupled with UV detection is another common approach, valued for its accessibility and reliability in quantifying cannabinoids. nih.govqub.ac.ukmdpi.comnih.gov
| Technique | Detector | Application | Key Advantages |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Separation and identification of volatile compounds and their metabolites. | High resolution, provides structural information through mass spectra. |
| Liquid Chromatography (LC) | Tandem Mass Spectrometry (MS/MS) | Analysis of thermolabile compounds in complex matrices like blood and urine. | High sensitivity and specificity, suitable for trace analysis. |
| High-Performance Liquid Chromatography (HPLC) | UV, MS/MS | Quantitative analysis in various sample types. | Robust, reliable, and widely available. |
| Ultra-Performance Liquid Chromatography (UPLC) | MS/MS | Rapid screening and quantification in forensic toxicology. | Faster analysis times and improved separation efficiency compared to HPLC. |
Mass Spectrometric Approaches for Compound and Metabolite Characterization
Mass spectrometry is indispensable for the structural elucidation of this compound and its metabolites. Different ionization techniques provide complementary information about the molecule's structure.
Electron ionization (EI) is a hard ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be compared against spectral libraries for identification. The interpretation of these fragmentation patterns provides valuable insights into the compound's structure. researchgate.netwvu.edu
For phenylacetylindole-type synthetic cannabinoids, a common fragment ion at m/z 144 may be formed through a 1,3-hydride transfer. researchgate.net The EI mass spectra of synthetic cannabinoids often show characteristic fragment ions corresponding to the cleavage of the bonds around the central indole (B1671886) nucleus. researchgate.net For instance, in the EI spectra of JWH-250, a related compound, the base peak is observed at m/z 214, resulting from cleavage between the carbonyl and benzyl (B1604629) carbons. researchgate.netwvu.edu While a complete EI mass spectrum specifically for this compound is not detailed in the provided search results, the fragmentation patterns of analogous compounds suggest that key fragments would arise from the cleavage of the n-pentyl chain and the naphthoyl group.
| m/z | Proposed Fragment Structure/Origin |
|---|---|
| 214 | Base peak for some phenylacetylindoles, from cleavage between carbonyl and benzyl carbons. researchgate.netwvu.edu |
| 144 | Common fragment in phenylacetylindoles via a 1,3-hydride transfer. researchgate.net |
| 127, 155 | Naphthyl and naphthoyl cations common to naphthoylindoles. researchgate.net |
Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ with minimal fragmentation. nih.govresearchgate.netembrapa.br This is particularly useful for determining the molecular weight of the parent compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion to generate product ions. nih.govresearchgate.netembrapa.br
In the analysis of synthetic cannabinoids, ESI is often performed in positive ion mode. nih.govresearchgate.net The precursor ion (the protonated molecule) is selected and then fragmented in a collision cell to produce a characteristic product ion spectrum. nih.govresearchgate.net For example, in the UPLC-MS/MS analysis of JWH-018 and JWH-073, multiple reaction monitoring (MRM) was used, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. nih.govresearchgate.net While specific ESI-MS/MS transitions for this compound are not explicitly provided in the search results, a full-scan product ion accurate mass spectrum of a JWH-049/182/213 analogue has been reported, demonstrating the utility of high-resolution mass spectrometry in identifying these compounds. researchgate.net This technique allows for the determination of the elemental composition of the product ions, aiding in their structural identification. researchgate.netnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of chemical compounds. nih.gov In this process, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented, and the resulting product ions are then analyzed. This fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the analyte.
For this compound, the molecule is first ionized, typically forming a protonated molecule [M+H]⁺ with an m/z of 382.22. This precursor ion is then isolated and subjected to collision-induced dissociation (CID). The fragmentation of this compound is predictable and yields several characteristic product ions that are indicative of its core structure, including the naphthoyl group, the indole ring, and the pentyl side chain. Monitoring the transition of the precursor ion to these specific product ions provides a high degree of certainty for structural confirmation.
Table 1: Hypothetical MS/MS Fragmentation of this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Origin of Fragment |
|---|---|---|---|
| 382.22 | 211.08 | C12H13O | Cleavage yielding the 1-pentyl-1H-indol-3-yl cation |
| 382.22 | 155.05 | C15H17N | Cleavage yielding the naphthalen-1-ylmethanone cation |
| 382.22 | 127.04 | C16H17NO | Naphthalene (B1677914) cation resulting from further fragmentation |
This interactive table outlines the primary fragmentation pathways expected during the MS/MS analysis of this compound, which are used for its structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a compound by measuring its mass with extremely high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS can distinguish between molecules that have the same integer mass but different elemental formulas due to the mass defect of their constituent atoms. nih.gov
For this compound, the elemental composition is C₂₆H₂₇NO. HRMS analysis provides a high-resolution mass measurement of the molecular ion. The experimentally determined mass is then compared to the theoretical exact mass calculated from its proposed elemental formula. A low mass error, typically expressed in parts per million (ppm), between the measured and theoretical mass provides strong evidence for the correct elemental composition, ruling out other potential formulas.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Elemental Formula | C₂₆H₂₇NO |
| Theoretical Exact Mass ([M+H]⁺) | 382.21654 u |
This table presents the key parameters for determining the elemental composition of this compound using High-Resolution Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules. bu.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jackwestin.com A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments allows for the complete and unambiguous elucidation of the this compound structure.
¹H NMR provides information on the number and type of hydrogen atoms, while ¹³C NMR identifies the carbon skeleton. The chemical shift of each nucleus is indicative of its local electronic environment, and spin-spin coupling patterns in the ¹H spectrum reveal which protons are adjacent to one another. core.ac.uk This collective data allows for the precise mapping of the molecule's atomic framework.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Naphthyl Protons | 7.5 - 8.5 | 124 - 136 |
| Indole Protons | 7.0 - 7.8 | 110 - 138 |
| N-Alkyl (CH₂) Protons | ~4.2 (α-CH₂) | ~47 (α-CH₂) |
| N-Alkyl (CH₂) Protons | 1.1 - 1.9 | 22 - 31 |
| N-Alkyl (CH₃) Proton | ~0.9 | ~14 |
This interactive table shows the anticipated chemical shift ranges for the key proton and carbon nuclei in this compound, which are critical for its definitive structural assignment via NMR.
Sample Preparation Techniques for Non-Biological Research Samples
Effective sample preparation is a critical prerequisite for accurate instrumental analysis. For non-biological research matrices, such as chemical reaction mixtures or seized materials, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to isolate this compound from interfering substances. researchgate.netnih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. researchgate.net The process involves passing a sample through a solid sorbent, which retains the analyte based on specific chemical interactions. sigmaaldrich.com For a relatively nonpolar compound like this compound, a reversed-phase SPE protocol is highly effective.
The typical SPE procedure consists of four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. alwsci.com
Table 4: Generic Reversed-Phase SPE Protocol for this compound
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Pass 1-2 cartridge volumes of a water-miscible organic solvent (e.g., methanol) through the C18 sorbent. | To wet the stationary phase and activate it for analyte retention. |
| 2. Equilibration | Pass 1-2 cartridge volumes of an aqueous solution (e.g., deionized water) through the sorbent. | To prepare the sorbent for the introduction of the aqueous sample matrix. |
| 3. Sample Loading | Apply the sample (dissolved in a polar solvent) to the cartridge at a slow, controlled flow rate. | To retain this compound on the nonpolar C18 sorbent via hydrophobic interactions. |
| 4. Washing | Pass 1-2 cartridge volumes of a weak solvent (e.g., water or a low-percentage organic/water mix) through the cartridge. | To remove polar impurities and interfering substances while the analyte remains bound. |
| 5. Elution | Pass 1-2 cartridge volumes of a strong, nonpolar organic solvent (e.g., methanol, acetonitrile) through the cartridge. | To disrupt the hydrophobic interactions and release the purified this compound for collection. |
This table outlines a standard four-step SPE protocol for the isolation and purification of this compound from research samples.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov It is widely used for its simplicity and effectiveness in sample clean-up. researchgate.net To extract the nonpolar this compound, a sample dissolved in an aqueous phase is mixed with a water-immiscible organic solvent. This compound, having a higher affinity for the organic solvent, will partition from the aqueous phase into the organic layer, which can then be separated and collected.
The efficiency of the extraction can be optimized by selecting an appropriate solvent and adjusting the pH of the aqueous phase to ensure the analyte is in its most neutral, non-ionized state, thereby maximizing its solubility in the organic solvent.
Table 5: LLE Methodology for this compound
| Parameter | Description | Rationale |
|---|---|---|
| Aqueous Phase | Sample dissolved in a buffered aqueous solution. | Serves as the initial sample matrix. |
| Organic Phase | A water-immiscible organic solvent such as hexane, ethyl acetate, or dichloromethane. | The nonpolar nature of these solvents effectively extracts the nonpolar this compound. |
| pH Adjustment | Adjust aqueous phase to neutral or slightly basic pH if necessary. | Ensures this compound is in a neutral form, maximizing its partitioning into the organic phase. |
| Extraction Process | Vigorous mixing of the two phases followed by a separation period to allow layers to form. | Facilitates the transfer of the analyte from the aqueous to the organic phase. |
| Collection | The organic layer containing the purified this compound is carefully removed for subsequent analysis. | Isolation of the analyte of interest from water-soluble impurities. |
This table details the components and rationale behind a Liquid-Liquid Extraction protocol for the purification of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| Acetonitrile |
| Hexane |
| Ethyl Acetate |
| Dichloromethane |
Forensic Chemistry and Legislative Science Perspectives Focus on Chemical Identification and Classification
Chemical Identification in Seized Materials and Research Samples.
For JWH-213, specific analytical data, such as mass spectral fragmentation patterns and NMR shifts, are crucial for positive identification. GC-MS spectral databases, like the Cayman Spectral Library, contain 70eV EI mass spectral data for a wide range of forensic drug standards, including synthetic cannabinoids, which can be used to identify unknowns by library searching. caymanchem.comcaymanchem.com
Research samples of this compound, often used as analytical reference standards, are characterized using similar spectroscopic methods to ensure their purity and confirm their chemical structure. caymanchem.comglpbio.com
Differentiation from Structural Isomers and Analogues using Analytical Signatures.
Differentiating this compound from its structural isomers and analogues is a significant challenge in forensic chemistry due to their often very similar chemical properties and mass fragmentation patterns. Structural isomers have the same molecular formula but different structural formulas, while analogues have similar structures but with slight modifications.
Chromatographic techniques, such as GC and LC, are essential for separating mixtures containing this compound and its potential isomers or analogues before detection by mass spectrometry. chromatographyonline.com While electron ionization (EI) mass spectrometry is widely used, differentiating positional isomers can be difficult using EI spectra alone, especially when substitutions occur on aromatic rings. chromatographyonline.comresearchgate.net
Tandem mass spectrometry (MS/MS) can provide more specific fragmentation data, which can help distinguish isomers that yield similar ions in single-stage MS. nih.govd-nb.info For example, studies have shown that GC-MS/MS can differentiate positional isomers of other synthetic cannabinoids like JWH-081 by analyzing characteristic product ions or differences in relative ion intensities. nih.gov
Infrared (IR) spectroscopy, particularly when coupled with GC (GC-IR), can also aid in differentiating isomers based on subtle differences in their vibrational spectra, particularly in the fingerprint region. unodc.org Comparing the IR spectra of an unknown substance to validated IR libraries or reference materials is a valuable approach for isomer differentiation. unodc.org
Chemometric analysis, which involves the application of statistical methods to chemical data, can also be used in conjunction with analytical techniques like DART-HRMS to classify and identify new psychoactive substances, including differentiating synthetic cannabinoid isomers and analogues. researchgate.netojp.gov
Scientific Basis for Chemical Classification and Scheduling as a Synthetic Cannabinoid.
The scientific basis for classifying and scheduling this compound as a synthetic cannabinoid primarily relies on its chemical structure and its interaction with cannabinoid receptors. Synthetic cannabinoids are defined as substances with structural features that allow them to bind to the CB1 or CB2 cannabinoid receptors. unodc.orgnih.gov The psychoactive effects associated with these compounds are primarily mediated through agonistic stimulation of the CB1 receptor, which is predominantly located in the brain and spinal cord. unodc.orgnih.govontosight.ai
This compound is classified as a naphthoylindole-class synthetic cannabinoid based on its core chemical structure. caymanchem.comglpbio.com Research has demonstrated that this compound strongly binds to both the central CB1 and peripheral CB2 receptors. caymanchem.comglpbio.com This binding affinity is a key scientific factor in its classification as a synthetic cannabinoid receptor agonist.
Future Research Directions and Methodological Advancements
Development of New Synthetic Strategies for JWH-213 Analogues.
The continuous emergence of new synthetic cannabinoid structures necessitates the development of new and efficient synthetic strategies for their preparation and for the creation of novel analogues. Research in this area focuses on developing versatile and regioselective methods to synthesize indole (B1671886) derivatives, which form the core structure of this compound and many other synthetic cannabinoids scirp.org. Exploring different coupling reactions and annulation protocols can lead to more controlled and efficient routes for generating diverse analogue libraries scirp.orgmdpi.com. The goal is to be able to synthesize known analogues for reference standards and to explore novel structures with potentially different pharmacological profiles.
Exploration of Advanced In Vitro Models for Pharmacological Studies.
Traditional in vitro models, such as receptor binding assays using radiolabeled ligands, have been fundamental in understanding the interaction of cannabinoids with CB₁ and CB₂ receptors merckmillipore.comnih.gov. However, future research will likely incorporate more advanced in vitro models to gain a more comprehensive understanding of the pharmacological effects of this compound and its analogues. This includes the use of cell lines expressing specific cannabinoid receptors or other relevant targets to study downstream signaling pathways, receptor internalization, and functional selectivity mdpi.comacs.org. Advanced models can provide insights into the complex interactions of these compounds beyond simple binding affinity, potentially revealing biased agonism or interactions with non-cannabinoid targets mdpi.comnih.gov. Organ-on-a-chip technology and co-culture systems could offer more physiologically relevant environments to study the effects of these compounds on specific tissues or cellular interactions researchgate.net.
Innovative Analytical Techniques for Enhanced Detection and Structural Analysis.
The rapid structural diversification of synthetic cannabinoids presents a significant challenge for analytical detection and identification researchgate.netnih.gov. Future research is focused on developing innovative analytical techniques that can rapidly and accurately identify known and novel synthetic cannabinoids, including this compound, in various matrices. This includes advancements in mass spectrometry (MS) techniques, such as high-resolution MS and ambient ionization MS, which can provide detailed structural information and improve sensitivity unodc.orgscispace.com. The integration of chromatographic methods like gas chromatography (GC) and liquid chromatography (LC) with advanced MS detectors remains crucial for separating and identifying complex mixtures researchgate.netnih.gov. Nuclear magnetic resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown compounds researchgate.netunodc.org. Furthermore, the development of rapid screening methods, such as advanced immunochemical assays or portable spectroscopic devices, is an active area of research for on-site detection nih.gov. Computational approaches are also being explored to assist in the interpretation of analytical data for the identification of new analogues nih.gov.
Computational Chemistry and Molecular Modeling for SAR Prediction.
Computational chemistry and molecular modeling play an increasingly vital role in understanding the structure-activity relationships (SAR) of synthetic cannabinoids and predicting the properties of novel compounds uneb.brscbdd.com. Future research will leverage advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict binding affinities, receptor interactions, and potential pharmacological effects of this compound analogues acs.orgchemrxiv.orgimist.ma. These methods can help prioritize the synthesis and testing of promising new compounds, saving time and resources uneb.br. Computational approaches can also aid in understanding the metabolic pathways of these compounds and predicting potential active metabolites researchgate.net. The integration of in silico predictions with experimental data will be crucial for a more efficient and rational design of future research efforts acs.org.
Q & A
Q. How should researchers mitigate bias in this compound’s behavioral pharmacology studies?
- Methodological Answer: Implement double-blind testing with vehicle-controlled cohorts. Use automated behavioral tracking systems (e.g., EthoVision) to reduce observer bias. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Share code for data processing pipelines and statistical analyses to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
